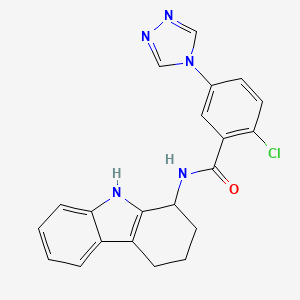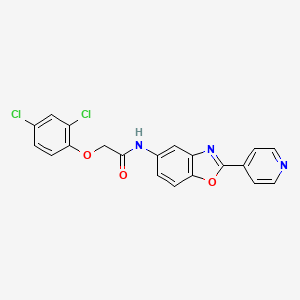
2-(2,4-dichlorophenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes dichlorophenoxy, pyridinyl, and benzoxazolyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Synthesis of 2-(4-pyridinyl)-1,3-benzoxazole: This involves the cyclization of 2-aminopyridine with salicylic acid derivatives.
Coupling Reaction: The final step involves coupling the 2,4-dichlorophenoxyacetic acid with 2-(4-pyridinyl)-1,3-benzoxazole using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-dichlorophenoxyacetic acid: A well-known herbicide with a simpler structure.
2-(2,4-dichlorophenoxy)propanoic acid: Another herbicide with similar functional groups.
2-(4-pyridinyl)-1,3-benzoxazole: A compound with similar core structure but lacking the dichlorophenoxy group.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide is unique due to its combination of dichlorophenoxy, pyridinyl, and benzoxazolyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
5802-35-7 |
|---|---|
Fórmula molecular |
C20H13Cl2N3O3 |
Peso molecular |
414.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C20H13Cl2N3O3/c21-13-1-3-17(15(22)9-13)27-11-19(26)24-14-2-4-18-16(10-14)25-20(28-18)12-5-7-23-8-6-12/h1-10H,11H2,(H,24,26) |
Clave InChI |
KORTWDBVEHOQGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1NC(=O)COC3=C(C=C(C=C3)Cl)Cl)N=C(O2)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


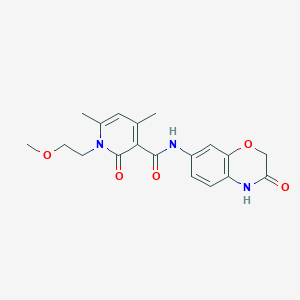
![6-(3-Chloro-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282711.png)
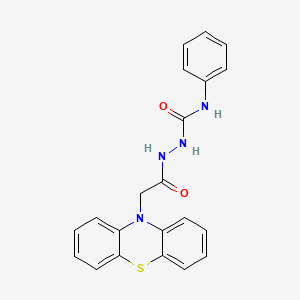
![3-[(Ethylsulfanyl)methyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282727.png)
![3-[(Tert-butylsulfanyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282737.png)
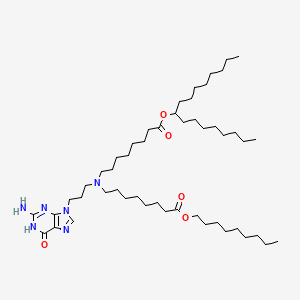
![1-(4-Chlorophenyl)-4-[(2-ethoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B15282758.png)
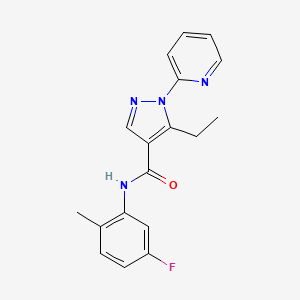


![3-[(1-Adamantylsulfanyl)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282785.png)
![(8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-7,16-dione](/img/structure/B15282786.png)
![6-(6-Methylpyridin-3-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282799.png)
